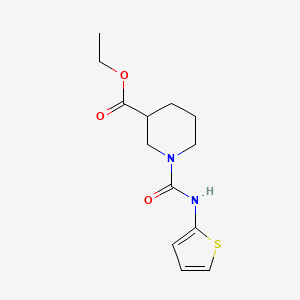

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate

Description

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H18N2O3S and a molecular weight of 282.36 g/mol

Properties

IUPAC Name |

ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-5-3-7-15(9-10)13(17)14-11-6-4-8-19-11/h4,6,8,10H,2-3,5,7,9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHCJYAVJZARFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with thiophene-2-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiophene ring or piperidine moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate, in cancer therapy. Research indicates that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that a similar compound showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to conventional drugs like bleomycin .

Central Nervous System Disorders

Compounds derived from piperidine structures have been investigated for their effectiveness as dual receptor antagonists targeting H1 and 5-HT2A receptors, which are implicated in sleep disorders and anxiety . this compound could potentially serve as a scaffold for developing new treatments for these conditions.

Neurotransmitter Modulation

This compound may also play a role in modulating neurotransmitter systems, particularly through the inhibition of GABA uptake. Such mechanisms are crucial for developing therapies for anxiety disorders and other neuropsychiatric conditions .

Fungicidal Properties

This compound has shown promise as a fungicide. According to patent literature, piperidine derivatives exhibit potent activity against phytopathogenic fungi, making them suitable for crop protection . The compound's ability to control harmful fungi can be leveraged in agricultural practices to enhance crop yield and quality.

Microbial Control

Beyond fungicidal applications, the compound can also be utilized to combat unwanted microorganisms in various settings, including agriculture and hygiene sectors. Its microbicidal properties suggest potential uses in protecting materials from microbial degradation .

Summary of Case Studies

Mechanism of Action

The mechanism of action of Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and biological activities.

Piperidine derivatives: Compounds containing the piperidine ring are widely used in pharmaceuticals and exhibit diverse pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features of both thiophene and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound has shown promise in various studies for its antimicrobial properties, especially against drug-resistant strains of Mycobacterium tuberculosis. Its mechanism of action is believed to involve interactions with specific molecular targets, particularly enzymes and receptors associated with bacterial cell wall biosynthesis.

Antimicrobial Activity

Research indicates that derivatives of thiophene, including this compound, exhibit significant antimycobacterial activity. For instance, a study reported that modifications to the thiophene moiety could enhance binding affinity and improve the minimum inhibitory concentration (MIC) against M. tuberculosis. The compound's activity is often compared to established drugs like isoniazid and rifampicin, with some derivatives showing lower MIC values, indicating higher potency .

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is suggested that the thiophene ring interacts with the DprE1 enzyme, crucial for mycobacterial cell wall synthesis. The binding involves hydrophobic interactions and hydrogen bonds with key residues in the enzyme's active site .

Structure-Activity Relationships (SAR)

The SAR studies have highlighted the importance of specific structural features in enhancing biological activity. The following table summarizes key findings from various studies:

| Compound Modification | Observed Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| Ethyl group at N8 | Increased potency | 0.19 | |

| Thiophene substitution | Enhanced binding | 0.14 | |

| Benzamide derivatives | Improved activity | 0.03 |

These modifications suggest that both the thiophene and piperidine components play critical roles in the compound's efficacy.

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated various thiophene derivatives against M. tuberculosis, identifying several compounds with MIC values significantly lower than traditional treatments. For example, compound 23a demonstrated an MIC of 0.2 µg/mL compared to TCA1's MIC of 0.48 µg/mL .

- SARS-CoV-2 Inhibition : Another research effort focused on optimizing thiophene derivatives for inhibiting SARS-CoV-2. The study found that compounds containing a similar thiophene core exhibited IC50 values in the low micromolar range, indicating potential as antiviral agents .

- Cytotoxicity Studies : Preliminary ADME/T assays showed that selected compounds based on this scaffold had acceptable cytotoxicity profiles against HepG2 cells, suggesting a favorable therapeutic index for further development .

Q & A

Basic: What synthetic methodologies are employed for synthesizing Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-3-carboxylate?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Amide Coupling : Reacting piperidine-3-carboxylate derivatives with thiophen-2-ylcarbamoyl precursors using coupling agents (e.g., EDC/HOBt) under nitrogen atmosphere.

Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are used to enhance reaction homogeneity and yield .

Temperature Control : Maintaining temperatures between 0–25°C to prevent side reactions during carbamoyl group introduction.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound.

Key Consideration : Adjusting stoichiometric ratios of reactants and catalysts (e.g., triethylamine) improves yields to >60% .

Basic: Which spectroscopic techniques are prioritized for structural characterization?

Methodological Answer:

NMR Spectroscopy : ¹H/¹³C NMR identifies piperidine ring conformation, ester/amide linkages, and thiophene substitution patterns. For example, downfield shifts (~δ 7.2–7.5 ppm) confirm thiophene proton environments .

Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 323.12) and fragmentation patterns .

HPLC-Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, critical for biological assays .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

Orthogonal Assays : Cross-validate activity using enzyme inhibition, cell viability (MTT), and receptor binding assays. For example, inconsistent IC50 values in kinase assays may require SPR (surface plasmon resonance) to confirm binding kinetics .

Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., methyl vs. trifluoromethyl substitutions) to isolate substituent effects on activity .

Target Engagement Studies : Use CRISPR/Cas9 knockout models to verify if observed activity is target-specific or off-target .

Advanced: What strategies elucidate reaction mechanisms for piperidine-carboxylate derivatives?

Methodological Answer:

Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., piperidine nitrogen) identifies rate-determining steps in carbamoylation .

Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates (e.g., acyl azide) via LC-MS .

Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for amide bond formation .

Basic: What in vitro models are used to evaluate pharmacological potential?

Methodological Answer:

Enzyme Inhibition Assays : Test against serine hydrolases or kinases (e.g., COX-2, EGFR) using fluorogenic substrates. IC50 values <10 µM indicate promising activity .

Cell-Based Assays : Use human cancer lines (e.g., HeLa, MCF-7) for cytotoxicity profiling. EC50 values correlate with therapeutic potential .

Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Advanced: How can computational tools predict metabolic stability of this compound?

Methodological Answer:

ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (2.8–3.5), solubility (<10 µg/mL), and CYP3A4 inhibition risk .

MD Simulations : GROMACS models interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., ester hydrolysis sites) .

Docking Studies : AutoDock Vina predicts binding modes with phase I/II metabolism enzymes (e.g., UDP-glucuronosyltransferases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.